5-Methylfuran-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

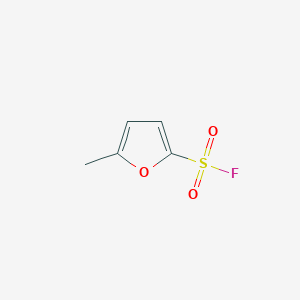

5-Methylfuran-2-sulfonyl fluoride is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a sulfonyl fluoride group at the 2-position. This compound is part of the broader class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed furan ring. One common method includes the reaction of 5-methylfuran with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Products include furan-2,5-diones and other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis Applications

5-Methylfuran-2-sulfonyl fluoride serves as a versatile reagent in organic synthesis. Its sulfonyl fluoride group allows for the introduction of the sulfonyl functional group into various organic molecules, facilitating the formation of sulfonamides and sulfonate esters.

Reactivity Overview:

- Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to produce sulfonamide derivatives and sulfonate esters.

- Hydrolysis: In aqueous conditions, it hydrolyzes to form 5-methylfuran-2-sulfonic acid, which can be valuable in further synthetic pathways.

Biological Applications

The unique structure of this compound imparts significant biological activity, making it a candidate for drug discovery and chemical biology.

Mechanism of Action:

- Enzyme Inhibition: This compound acts primarily as a competitive inhibitor of bacterial dihydropteroate synthetase, an enzyme critical for folate synthesis. By inhibiting this enzyme, it disrupts bacterial growth and replication.

Case Studies:

- Antibacterial Activity: Research has shown that derivatives of this compound demonstrate significant antibacterial properties against various pathogens by targeting essential metabolic pathways .

- Protein Modification: The sulfonyl fluoride group can covalently modify specific amino acid residues (serine, threonine, lysine) in proteins, making it useful in studying protein function and interactions .

Drug Development

In medicinal chemistry, this compound is investigated for its potential in developing novel pharmaceuticals:

Pharmacological Insights:

- The compound's ability to modify biomolecules allows researchers to create targeted therapies that can selectively inhibit disease-related enzymes. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Industrial Applications

Beyond research settings, this compound finds utility in the production of specialty chemicals and materials:

Industrial Relevance:

- Its application in synthesizing complex organic compounds makes it valuable in industries focused on pharmaceuticals and agrochemicals.

Data Summary Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Acts as a reagent for introducing sulfonyl groups into organic molecules | Facilitates formation of sulfonamides |

| Biological Research | Inhibits dihydropteroate synthetase; modifies protein residues | Effective against bacterial growth |

| Drug Development | Potential for creating targeted therapies | Modifies biomolecules for selective inhibition |

| Industrial Chemistry | Used in producing specialty chemicals | Valuable in pharmaceutical and agrochemical sectors |

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine, forming stable adducts. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Sulfonyl Chlorides: Similar to sulfonyl fluorides but more reactive and less stable under physiological conditions.

Sulfonyl Bromides: Less commonly used due to their higher reactivity and lower stability compared to sulfonyl fluorides.

Sulfonyl Iodides: Rarely used due to their extreme reactivity and instability.

Uniqueness

5-Methylfuran-2-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl halides, providing a valuable tool for targeted covalent modification in chemical biology and medicinal chemistry .

Biological Activity

5-Methylfuran-2-sulfonyl fluoride is a sulfonyl fluoride compound that has attracted attention in various fields of biological research, particularly due to its bactericidal properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, stability, and reactivity, supported by relevant data tables and case studies.

This compound is characterized by its sulfonyl fluoride functional group, which is known for its electrophilic nature. The chemical structure allows it to engage in nucleophilic substitution reactions with biological macromolecules, such as proteins and nucleic acids. This reactivity is crucial for its biological effects.

The primary mechanism through which this compound exerts its biological activity involves the inhibition of key enzymes. The compound is known to interact with various enzymes, leading to:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including enolase and F-ATPase. The inhibition results from the formation of covalent bonds with critical amino acid residues in the active sites of these enzymes .

- Bactericidal Activity : Studies indicate that this compound exhibits significant bactericidal properties, making it a candidate for antimicrobial applications. Its ability to disrupt bacterial metabolism through enzyme inhibition underlies its potential use in treating bacterial infections.

Stability and Reactivity

The stability of this compound in aqueous environments is a critical factor influencing its biological activity. Research has shown that the compound has a half-life of approximately 4–5 hours in aqueous solutions, which is sufficient for effective labeling reactions involving biological targets .

Table 1: Stability and Reactivity Data

| Compound | Aqueous Half-Life | Reactivity with Tyrosine | Reactivity with Lysine |

|---|---|---|---|

| This compound | 4–5 hours | High | Moderate |

| 4-Aminobenzenesulfonyl fluoride | 1 hour | Low | None |

| 3-Aminophenylsulfonyl fluoride | 3 hours | Moderate | High |

Case Studies

Several studies have investigated the biological activity of this compound:

- Fragment Screening Studies : In a study focused on fragment-based drug discovery, derivatives of sulfonyl fluorides were synthesized and tested for their binding affinities to target proteins. The results indicated that modifications to the phenyl ring significantly affected the reactivity and binding efficiency of these compounds .

- Antimicrobial Testing : A recent study highlighted the bactericidal effects of this compound against various bacterial strains. The compound demonstrated a dose-dependent response, effectively reducing bacterial viability at higher concentrations.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound selectively inhibited bacterial enolase by forming a stable adduct with the enzyme, thereby blocking substrate access to the active site. This mechanism was confirmed through spectroscopic methods .

Properties

IUPAC Name |

5-methylfuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJCNFGQHXKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.